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molecular formula C8H8N2S B1580964 2-Mercapto-5-methylbenzimidazole CAS No. 27231-36-3

2-Mercapto-5-methylbenzimidazole

Cat. No. B1580964
M. Wt: 164.23 g/mol
InChI Key: CWIYBOJLSWJGKV-UHFFFAOYSA-N
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Patent
US04814329

Procedure details

4.11 g (25 mmoles) of 5-methyl-benzimidazoline-2-thione and 2.45 ml of allyl chloride are refluxed in ethanol, then the reaction mixture is evaporated. The residue is worked up according to the method described in Example 2. The residue obtained after the dichloromethane extraction is recrystallized from 7 ml acetonitrile. 3.29 g (64.66 %) of 5-methyl-2-(2-propenyl-thio)benzimidazole melting at a temperature of 128° C. are obtained.
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[S:9])[NH:8][C:4]=2[CH:3]=1.[CH2:12](Cl)[CH:13]=[CH2:14]>C(O)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([S:9][CH2:14][CH:13]=[CH2:12])[NH:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
4.11 g
Type
reactant
Smiles
CC1=CC2=C(NC(N2)=S)C=C1
Name
Quantity
2.45 mL
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
after the dichloromethane extraction
CUSTOM
Type
CUSTOM
Details
is recrystallized from 7 ml acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(N=C(N2)SCC=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.29 g
YIELD: PERCENTYIELD 64.66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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